molecular formula C13H20N2O3S B12767349 Articaine, (R)- CAS No. 1443829-31-9

Articaine, (R)-

Cat. No.: B12767349
CAS No.: 1443829-31-9
M. Wt: 284.38 g/mol
InChI Key: QTGIAADRBBLJGA-SECBINFHSA-N
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Description

Articaine, ®-, is a dental amide-type local anesthetic widely used in various countries, particularly in Europe. It is unique among local anesthetics due to its thiophene ring, which enhances its lipid solubility and potency. Articaine was first synthesized in 1969 and entered clinical practice in Germany in 1976. It is known for its rapid onset and short duration of action, making it suitable for dental procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Articaine is synthesized through a multi-step process. The synthesis begins with the preparation of 4-methyl-3-thiophenecarboxylic acid, which is then converted to its acid chloride. This intermediate undergoes a reaction with 2-propylamino-2-methylpropanol to form the corresponding amide. The final step involves esterification with methanol to yield articaine .

Industrial Production Methods

Industrial production of articaine follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Articaine undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The ester group in articaine is susceptible to hydrolysis, leading to the formation of articainic acid. Oxidation reactions can occur at the thiophene ring, while reduction reactions may involve the amide group .

Common Reagents and Conditions

Major Products

Scientific Research Applications

Articaine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study the behavior of local anesthetics and their interactions with biological membranes.

    Biology: Investigated for its effects on nerve conduction and potential neurotoxicity.

    Medicine: Widely used in dental procedures for local anesthesia. It is also studied for its potential use in other medical applications, such as regional anesthesia.

    Industry: Utilized in the formulation of dental anesthetic products and other pharmaceutical preparations .

Mechanism of Action

Articaine exerts its effects by blocking the initiation and conduction of nerve impulses. It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential. Articaine binds to the alpha-subunit of the voltage-gated sodium channels within the inner cavity of the nerve, reducing sodium influx and preventing the threshold potential from being reached .

Comparison with Similar Compounds

Articaine is often compared with other local anesthetics such as lidocaine, prilocaine, mepivacaine, and bupivacaine. Here are some key points of comparison:

Similar Compounds

Articaine’s unique thiophene ring structure and rapid metabolism make it a valuable local anesthetic with distinct advantages over other similar compounds.

Properties

CAS No.

1443829-31-9

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

methyl 4-methyl-3-[[(2R)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H20N2O3S/c1-5-6-14-9(3)12(16)15-10-8(2)7-19-11(10)13(17)18-4/h7,9,14H,5-6H2,1-4H3,(H,15,16)/t9-/m1/s1

InChI Key

QTGIAADRBBLJGA-SECBINFHSA-N

Isomeric SMILES

CCCN[C@H](C)C(=O)NC1=C(SC=C1C)C(=O)OC

Canonical SMILES

CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC

Origin of Product

United States

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